1-(Adamantan-1-yl)-3-ethylurea
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Overview
Description
1-(Adamantan-1-yl)-3-ethylurea is a compound that features an adamantane moiety, a highly stable and rigid structure, attached to an ethylurea group. Adamantane derivatives are known for their unique chemical properties, including high thermal stability and resistance to oxidation. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-ethylurea typically involves the reaction of adamantan-1-amine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Adamantan-1-amine+Ethyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantan-1-yl-ethylamine.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of high-performance materials due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-ethylurea involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(Adamantan-1-yl)-3-phenylurea:
1-(Adamantan-1-yl)-3-isopropylurea: Features an isopropyl group, providing variations in steric and electronic properties.
Uniqueness: 1-(Adamantan-1-yl)-3-ethylurea is unique due to its specific combination of the adamantane moiety and the ethylurea group, which provides a balance of stability, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-ethylurea |
InChI |
InChI=1S/C13H22N2O/c1-2-14-12(16)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
InChI Key |
TWVIOPSJBPELLI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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